molecular formula C9H23NO4Ti B1598203 2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium CAS No. 74665-17-1

2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium

Cat. No.: B1598203
CAS No.: 74665-17-1
M. Wt: 257.15 g/mol
InChI Key: YZHUOZULZWFLEQ-UHFFFAOYSA-N
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Description

2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium is a useful research compound. Its molecular formula is C9H23NO4Ti and its molecular weight is 257.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications

  • Hydroamination Catalyst : A bis(amidate)bis(amido) titanium complex was shown to be an efficient and selective catalyst for the anti-Markovnikov hydroamination of alkynes. This catalyst demonstrated synthetic versatility for the synthesis of amino alcohols and indole synthesis through a proposed mechanism involving turnover-limiting protonolysis (Yim et al., 2014).

Polymer Synthesis

  • Ring-Opening Polymerization : The use of commercial aminoalcohols, such as 2-(methyl amino)ethanol and diethanolamine, as direct initiators for the N-heterocyclic carbene-organocatalyzed ring-opening polymerization of 2-methyl-N-tosyl aziridine was investigated. This approach provided a direct access to metal-free α-hydroxy-ω-amino telechelics on the basis of polyaziridine with excellent control over molar masses and high chain-end fidelity (Bakkali-Hassani et al., 2018).

Corrosion Inhibition

  • Mild Steel Corrosion Inhibition : New diamine derivatives, including 2-[{2-[bis-(2-hydroxyethyl)amino]ethyl}(2-hydroxyethyl)amino]ethanol (DAME), were synthesized and evaluated for their inhibitive action against the corrosion of mild steel in hydrochloric acid solution. DAME showed significant inhibition efficiency, acting as a mixed-type inhibitor and adhering to Langmuir’s adsorption isotherm (Herrag et al., 2010).

Material Science

  • Demulsification of Heavy Crude Oil Emulsions : An amphiphilic ionic liquid based on the glycolysis product of polyethylene terephthalate (PET) waste was synthesized and evaluated for its efficiency in demulsifying water-in-oil (W/O) emulsions. This study highlighted the potential of using waste materials to create effective demulsification agents (Abdullah & Al‐Lohedan, 2020).

Biochemical Analysis

Biochemical Properties

2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carboxylesterases, which are enzymes that hydrolyze ester bonds in biomolecules . The nature of these interactions involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in inflammatory responses and oxidative stress . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in various cellular processes, such as inflammation and oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in sustained alterations in cellular processes, such as chronic inflammation and oxidative stress.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at high doses, it can cause toxic or adverse effects. For instance, high doses of this compound have been associated with increased inflammation and oxidative stress in animal models . Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For example, it can affect the activity of enzymes involved in the metabolism of lipids and carbohydrates . These interactions can lead to changes in metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can affect its biochemical activity and cellular effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium involves the reaction of 2-aminoethanol with titanium isopropoxide in the presence of propan-2-ol as a solvent.", "Starting Materials": [ "2-aminoethanol", "titanium isopropoxide", "propan-2-ol" ], "Reaction": [ "Add titanium isopropoxide to propan-2-ol and stir for 30 minutes.", "Add 2-aminoethanol to the mixture and stir for 24 hours at room temperature.", "Filter the mixture to remove any solid impurities.", "The resulting product is 2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium." ] }

CAS No.

74665-17-1

Molecular Formula

C9H23NO4Ti

Molecular Weight

257.15 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium

InChI

InChI=1S/C6H15NO3.C3H8O.Ti/c8-4-1-7(2-5-9)3-6-10;1-3(2)4;/h8-10H,1-6H2;3-4H,1-2H3;

InChI Key

YZHUOZULZWFLEQ-UHFFFAOYSA-N

SMILES

CC(C)O.C(CO)N(CCO)CCO.[Ti]

Canonical SMILES

CC(C)O.C(CO)N(CCO)CCO.[Ti]

Origin of Product

United States

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